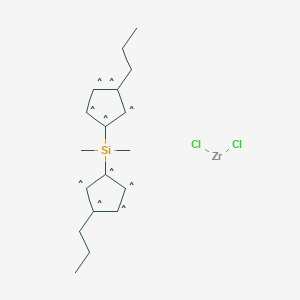
acetic acid;chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, giving it its sour taste and pungent smell. Chromium is a transition metal with the symbol Cr and atomic number 24. When combined, acetic acid and chromium form various compounds, such as chromium acetate, which have significant applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium acetate can be synthesized through the reaction of chromium oxide with acetic acid. The process involves adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle, heating the mixture to 70-80°C while stirring, and maintaining the reaction for six hours . The resulting product is then separated, dried, and screened to obtain chromium acetate.
Industrial Production Methods: This process has been further developed into the Cavita process, which uses an iridium catalyst . Chromium acetate can be produced on an industrial scale using similar methods, with specific catalysts and reaction conditions tailored to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Chromium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, chromium (VI) can be reduced to chromium (III) by ascorbic acid . Chromium metal reacts with halogens to form corresponding trihalides, such as chromium (III) fluoride, chromium (III) chloride, and chromium (III) bromide .
Common Reagents and Conditions: Common reagents used in reactions involving chromium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. For instance, chromium (III) can be oxidized to chromate (CrO₄²⁻) by hydrogen peroxide under alkaline conditions .
Major Products Formed: The major products formed from reactions involving chromium compounds depend on the specific reagents and conditions used. For example, the reaction of chromium with fluorine at high temperatures and pressures produces chromium (VI) fluoride, while milder conditions yield chromium (V) fluoride .
Aplicaciones Científicas De Investigación
Chromium acetate and other chromium compounds have diverse applications in scientific research. In chemistry, they are used as catalysts in various organic reactions, including oxidation and polymerization . In biology, chromium compounds are studied for their potential role in glucose metabolism and insulin sensitivity . In medicine, chromium supplements are investigated for their potential benefits in managing diabetes and metabolic syndrome . Industrially, chromium compounds are used in the production of pigments, coatings, and metal finishing .
Mecanismo De Acción
The mechanism of action of chromium compounds involves their interaction with various molecular targets and pathways. For example, chromium (III) is known to enhance insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells . Additionally, chromium (III) can influence mitochondrial ATP synthase, affecting cellular energy production and metabolic regulation .
Comparación Con Compuestos Similares
Chromium acetate can be compared with other chromium compounds, such as chromium chloride and chromium sulfate. While all these compounds contain chromium, their chemical properties and applications differ. Chromium acetate is particularly useful as a catalyst and in metal finishing, whereas chromium chloride is commonly used in electroplating and chromium sulfate in tanning leather . The unique properties of chromium acetate, such as its solubility and reactivity, make it distinct from other chromium compounds.
Similar Compounds
- Chromium chloride (CrCl₃)
- Chromium sulfate (Cr₂(SO₄)₃)
- Chromium fluoride (CrF₃)
- Chromium nitrate (Cr(NO₃)₃)
These compounds share some similarities with chromium acetate but have distinct properties and applications that make each unique in its own right .
Propiedades
Fórmula molecular |
C6H12CrO6 |
|---|---|
Peso molecular |
232.15 g/mol |
Nombre IUPAC |
acetic acid;chromium |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Clave InChI |
RNYGFMAGXOZVNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


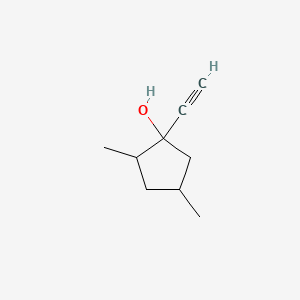
![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)

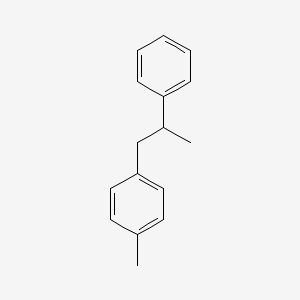
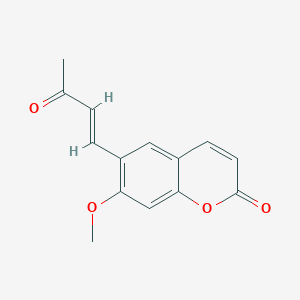
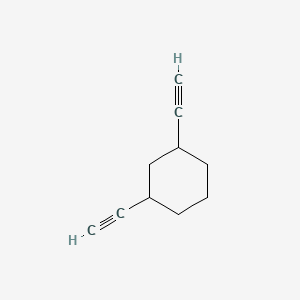
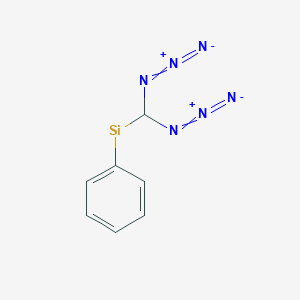
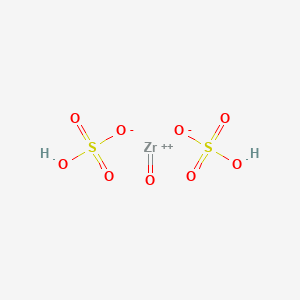
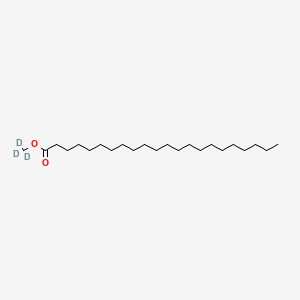

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
